Cas no 2169199-18-0 (3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine)

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
- 2169199-18-0
- EN300-1295643
-
- Inchi: 1S/C6H10FN3/c1-3-4-5(8)6(7)10(2)9-4/h3,8H2,1-2H3
- InChI Key: BFWDOPBQVXTHQK-UHFFFAOYSA-N
- SMILES: FC1=C(C(CC)=NN1C)N
Computed Properties
- Exact Mass: 143.08587549g/mol
- Monoisotopic Mass: 143.08587549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.8Ų
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295643-250mg |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1295643-10000mg |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1295643-500mg |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1295643-0.5g |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1295643-100mg |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1295643-5.0g |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1295643-0.05g |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1295643-1.0g |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1295643-2500mg |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1295643-2.5g |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine |
2169199-18-0 | 2.5g |
$2379.0 | 2023-06-06 |
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Related Literature
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
Recent Advances in the Study of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0)
The compound 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, which are critical for understanding its role in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine, highlighting its efficient production via a multi-step process involving fluorination and amination reactions. The researchers emphasized the compound's stability and reactivity, which make it a promising candidate for further derivatization. The study also reported preliminary data on its pharmacokinetic properties, suggesting favorable absorption and distribution profiles in preclinical models.
In addition to its synthetic utility, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine has been evaluated for its biological activity. A recent Bioorganic & Medicinal Chemistry Letters article (2024) investigated its inhibitory effects on specific enzyme targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. The results indicated moderate to high inhibitory activity, positioning the compound as a potential lead for developing targeted therapies. Molecular docking studies further elucidated its binding interactions, providing insights for structure-activity relationship (SAR) optimization.
Another area of interest is the compound's application in agrochemical research. A 2024 report in Pest Management Science demonstrated that derivatives of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine exhibit herbicidal and fungicidal activities. The study identified specific structural modifications that enhance its efficacy against resistant strains of pests, offering a new avenue for sustainable crop protection solutions.
Despite these advancements, challenges remain in scaling up the synthesis and ensuring the compound's safety profile. Ongoing research aims to address these issues, with a focus on green chemistry approaches and comprehensive toxicological assessments. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.
In conclusion, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) represents a versatile scaffold with significant potential in both pharmaceutical and agrochemical domains. Future studies will likely explore its broader therapeutic and industrial applications, driven by its unique chemical properties and biological activities.
2169199-18-0 (3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine) Related Products
- 1340550-29-9((4-cyclopropylpyrimidin-2-yl)methyl(methyl)amine)
- 2114978-68-4(CID 139026751)
- 1211524-38-7(3-Phenylpyridin-4-amine)
- 1220031-89-9(4-Piperidinyl tetrahydro-2H-pyran-4-carboxylatehydrochloride)
- 2416217-73-5(rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate)
- 2228152-22-3(3-2-(1H-1,2,4-triazol-1-yl)ethylmorpholine)
- 2731006-53-2(2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride)
- 1192263-93-6(3-Bromo-2-chloro-5-methyl1,6naphthyridine)
- 856167-47-0(3-Iodo-4-isopropoxybenzoicacid)
- 2137942-75-5(1-Tert-butyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




